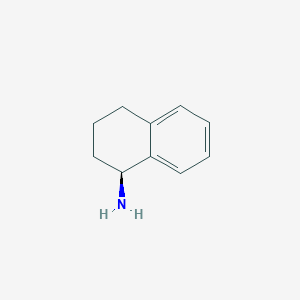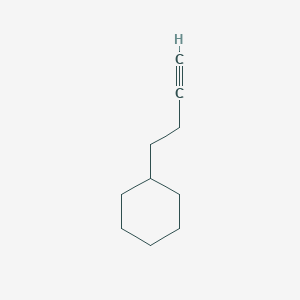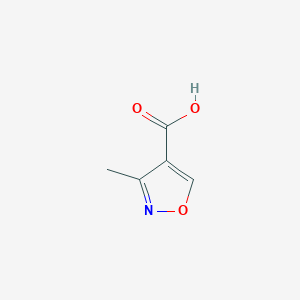
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is an organic compound with the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of carbamoyl, epoxy, and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane typically involves the reaction of ethyl-3-hydroxybutanoate with carbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the epoxy ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamoyl group and the epoxy ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The epoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of substituted products with nucleophiles
科学研究应用
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane involves its interaction with various molecular targets and pathways. The epoxy ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- 1,1-Dicarbamoyl-1,2-epoxy-2-methyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-propyl-3-hydroxybutane
- 1,1-Dicarbamoyl-1,2-epoxy-2-butyl-3-hydroxybutane
Uniqueness
1,1-Dicarbamoyl-1,2-epoxy-2-ethyl-3-hydroxybutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both carbamoyl and epoxy groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various applications.
属性
IUPAC Name |
3-ethyl-3-(1-hydroxyethyl)oxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-7(4(2)11)8(14-7,5(9)12)6(10)13/h4,11H,3H2,1-2H3,(H2,9,12)(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGNGVQZIBBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(O1)(C(=O)N)C(=O)N)C(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-ethyl-7-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B123562.png)







